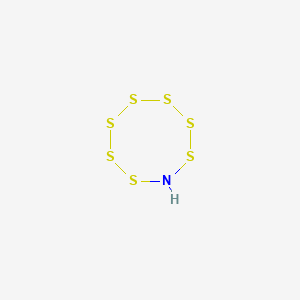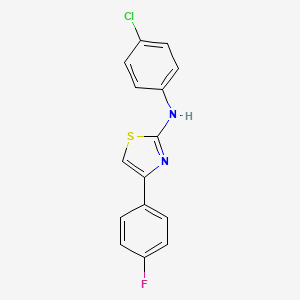
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid is an organic compound characterized by the presence of a difluorophenyl group and a methylamino group attached to an acetic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 2,6-difluorobenzene, which undergoes a series of reactions to introduce the necessary functional groups.
Nitration and Reduction: The difluorobenzene is nitrated to form 2,6-difluoronitrobenzene, which is then reduced to 2,6-difluoroaniline.
Acylation: The aniline derivative undergoes acylation with chloroacetic acid to form 2-(2,6-difluorophenyl)-2-chloroacetic acid.
Amination: Finally, the chloroacetic acid derivative is treated with methylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Oxidation of the methylamino group can yield N-oxide derivatives.
Reduction: Reduction of the carboxylic acid group can produce the corresponding alcohol.
Substitution: Substitution reactions can introduce various functional groups onto the phenyl ring.
Wissenschaftliche Forschungsanwendungen
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The difluorophenyl group can enhance binding affinity through hydrophobic interactions, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2,6-Dichlorophenyl)-2-(methylamino)acetic acid
- 2-(2,6-Difluorophenyl)-2-(ethylamino)acetic acid
- 2-(2,4-Difluorophenyl)-2-(methylamino)acetic acid
Uniqueness
2-(2,6-Difluorophenyl)-2-(methylamino)acetic acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The presence of the methylamino group also differentiates it from other similar compounds, potentially offering distinct pharmacological properties.
This compound’s unique structural features make it a valuable subject of study in various scientific disciplines, offering potential for novel applications and discoveries.
Eigenschaften
Molekularformel |
C9H9F2NO2 |
|---|---|
Molekulargewicht |
201.17 g/mol |
IUPAC-Name |
2-(2,6-difluorophenyl)-2-(methylamino)acetic acid |
InChI |
InChI=1S/C9H9F2NO2/c1-12-8(9(13)14)7-5(10)3-2-4-6(7)11/h2-4,8,12H,1H3,(H,13,14) |
InChI-Schlüssel |
NYAGSXGFFKMQOZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(C1=C(C=CC=C1F)F)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-chloro-7-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B12122015.png)
![Benzoic acid, 4-[(ethoxycarbonyl)amino]-, methyl ester](/img/structure/B12122018.png)
![4-{[(Allylamino)carbonothioyl]amino}-2-hydroxybenzoic acid](/img/structure/B12122024.png)
![4-[3-(4-methoxyphenyl)-1H-1,2,4-triazol-5-yl]pyridine](/img/structure/B12122026.png)
![N-(2,4-dimethylphenyl)-4-[(5Z)-5-(4-ethylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B12122027.png)
![Benzoxazol-2-yl[3-(3-methylphenoxy)phenyl]amine](/img/structure/B12122029.png)

![N-[2,6-bis(propan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B12122032.png)

![5-Thiazolecarboxylic acid, 2-[2-[2-(1,1-dimethylethyl)-4-methylphenoxy]ethyl]-4-methyl-](/img/structure/B12122039.png)

![1-(4-Chlorophenyl)-3-[(furan-2-yl)methyl]-3-[(3-methylthiophen-2-yl)methyl]urea](/img/structure/B12122052.png)
![4-{1H-Pyrazolo[3,4-D]pyrimidin-4-YL}thiomorpholine](/img/structure/B12122056.png)
![5-(4-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B12122077.png)
